molecular formula C6H10ClN3 B3046447 4-Chloro-1-isopropyl-1H-pyrazol-5-amine CAS No. 1245806-61-4

4-Chloro-1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B3046447
CAS No.: 1245806-61-4
M. Wt: 159.62
InChI Key: HWEPTANCIBMXPR-UHFFFAOYSA-N
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Description

4-Chloro-1-isopropyl-1H-pyrazol-5-amine (CAS 1245806-61-4) is a high-purity chemical building block specializing in the synthesis of complex nitrogen-containing heterocycles, which are privileged scaffolds in medicinal and agrochemical research . The compound features a 5-aminopyrazole core, a structure widely recognized as a versatile precursor for constructing fused pyrazoloazines such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines . These fused systems are of significant interest because they often mimic purine bases found in DNA and RNA, leading to a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties . The strategic substitution on the pyrazole ring defines its reactivity; the 5-amino group acts as a highly nucleophilic site for condensation reactions, while the 4-chloro substituent serves as a handle for further functionalization via cross-coupling reactions, offering researchers multiple pathways for molecular diversification . The N-isopropyl group influences the compound's lipophilicity and steric profile, which can be critical for fine-tuning the pharmacokinetic properties of resulting drug candidates . This reagent is essential for researchers developing novel enzyme inhibitors, probing structure-activity relationships (SAR), and exploring new chemical space in drug discovery projects . The product is provided with a guaranteed purity of 97% or higher and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-propan-2-ylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3/c1-4(2)10-6(8)5(7)3-9-10/h3-4H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEPTANCIBMXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901252627
Record name 4-Chloro-1-(1-methylethyl)-1H-pyrazol-5-amine
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Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245806-61-4
Record name 4-Chloro-1-(1-methylethyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245806-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-(1-methylethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 1 Isopropyl 1h Pyrazol 5 Amine

Historical Evolution of Pyrazole-5-amine Synthesis

The synthesis of the pyrazole (B372694) ring has been a subject of extensive research for over a century, leading to a variety of robust methods. The approaches to 5-aminopyrazole derivatives, in particular, have evolved from classical condensation reactions to more targeted and diverse strategies.

Classical Approaches to Substituted Pyrazoles

The term "pyrazole" was first coined by Ludwig Knorr in 1883, who also developed one of the most fundamental methods for pyrazole synthesis: the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). google.comrsc.org This condensation reaction forms the pyrazole ring in a single step. Another pioneering method, developed by Hans von Pechmann in 1898, involved the reaction of acetylene (B1199291) with diazomethane. googleapis.com These classical methods laid the groundwork for accessing a vast array of substituted pyrazoles by varying the precursors.

A significant classical route involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated aldehydes or ketones. google.com These reactions typically proceed through a pyrazoline intermediate which is subsequently oxidized to the aromatic pyrazole ring. The versatility of these early methods allowed for the introduction of various substituents onto the carbon atoms of the pyrazole ring, depending on the structure of the dicarbonyl or unsaturated carbonyl precursor.

Development of Targeted Syntheses for 5-Aminopyrazole Derivatives

The synthesis of pyrazoles bearing an amino group at the C5 position became a key focus due to the utility of these compounds as versatile intermediates and their presence in many biologically active molecules. nih.govnih.gov The most prevalent and versatile method for constructing the 5-aminopyrazole core is the condensation of a hydrazine with a β-ketonitrile. nih.gov This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon. nih.gov

Another widely used class of precursors are malononitrile (B47326) and its derivatives. nih.gov For instance, alkylidenemalononitriles react with hydrazines to yield 5-aminopyrazole-4-carbonitriles. nih.gov The development of these targeted syntheses provided a direct and efficient way to introduce the C5-amine functionality by incorporating a nitrile group into one of the key building blocks. These methods remain the cornerstone for the synthesis of a wide variety of 5-aminopyrazole derivatives. nih.govnih.gov

Precursor Chemistry and Starting Materials for the Chemical Compound

The synthesis of a multi-substituted pyrazole like 4-Chloro-1-isopropyl-1H-pyrazol-5-amine is a multi-step process that hinges on the strategic introduction of each functional group. A plausible synthetic route involves the reaction of isopropylhydrazine with a suitably functionalized three-carbon precursor that already contains the chloro and nitrile functionalities, leading directly to the target heterocyclic system.

Synthesis and Functionalization of Halogenated Pyrazole Precursors

Introducing a halogen, such as chlorine, onto the pyrazole ring is a critical step. Direct halogenation of the pyrazole ring typically occurs at the C4 position, as it is the most electron-rich and sterically accessible position. mdpi.com Reagents like trichloroisocyanuric acid (TCCA) can be used for the chlorination of N-substituted pyrazoles.

Alternatively, and more relevant to the synthesis of the target compound, the chlorine atom can be incorporated into the acyclic precursor prior to cyclization. A key starting material for this approach is a halogenated β-ketonitrile. For instance, the synthesis could start from a compound like 2-chloro-3-oxobutanenitrile. The presence of the chlorine atom at the alpha position of the β-ketonitrile ensures its placement at the C4 position of the final pyrazole ring upon cyclization with a hydrazine.

Another documented route to a chloro-aminopyrazole core involves the halogenation and subsequent reduction of 4-nitropyrazole to yield 3-chloro-1H-pyrazol-4-amine. googleapis.com While the substitution pattern is different, this demonstrates a pathway involving modification of a pre-formed pyrazole ring.

Strategies for Introducing the Isopropyl Moiety at N1 Position

The isopropyl group at the N1 position can be introduced in two primary ways: by using isopropylhydrazine as a reactant in the ring-forming cyclization step, or by N-alkylation of a pre-formed pyrazole ring.

Using isopropylhydrazine is often the most direct method. The reaction between a β-ketonitrile and isopropylhydrazine would directly yield the N1-isopropyl-5-aminopyrazole. This approach offers high regioselectivity, as the substituted nitrogen of the hydrazine typically attacks the carbonyl group first.

Alternatively, an existing pyrazole can be alkylated. Various methods for the N-alkylation of pyrazoles have been developed, including reactions with alkyl halides under basic conditions or using phase transfer catalysis. researchgate.netsemanticscholar.org More recently, acid-catalyzed methods using trichloroacetimidate (B1259523) electrophiles have been reported as an effective way to install alkyl groups on the pyrazole nitrogen. semanticscholar.org The choice of method depends on the other functional groups present on the pyrazole ring to avoid side reactions.

MethodAlkylating AgentConditionsTypical YieldReference
CyclizationIsopropylhydrazineReaction with β-ketonitrileGood to Excellent nih.gov
Phase Transfer CatalysisIsopropyl halideBase (e.g., K2CO3), PTCHigh researchgate.net
Acid CatalysisIsopropyl trichloroacetimidateBrønsted acid (e.g., CSA)Good semanticscholar.org
Base-MediatedIsopropyl halideStrong base (e.g., NaH)VariableGeneral Method

This table presents generalized data for N-alkylation methods.

Methods for Amine Group Introduction at C5 Position

As highlighted previously, the most direct and common method for introducing the amine group at the C5 position is through the cyclization of a hydrazine with a precursor containing a nitrile group, such as a β-ketonitrile or a malononitrile derivative. nih.gov This strategy builds the C5-amine functionality directly into the heterocyclic ring during its formation.

For the specific synthesis of this compound, a likely precursor would be 2-chloro-3-oxobutanenitrile, which would react with isopropylhydrazine. The reaction pathway is outlined below:

Hydrazone Formation: The substituted nitrogen of isopropylhydrazine attacks the ketone carbonyl of 2-chloro-3-oxobutanenitrile.

Intramolecular Cyclization: The terminal nitrogen of the resulting hydrazone intermediate attacks the carbon of the nitrile group.

Tautomerization: The resulting iminopyrazoline tautomerizes to the aromatic 5-aminopyrazole product.

Precursor TypeReactantKey FeatureProductReference
β-KetonitrileHydrazineCondensation with carbonyl and nitrile5-Aminopyrazole nih.gov
AlkylidenemalononitrileHydrazineMichael addition followed by cyclization5-Amino-4-cyanopyrazole nih.gov
2-Acylamino-3-chloroacrylonitrileHydrazineSubstitution and cyclization3(5)-Aminopyrazole nih.gov

This table summarizes common precursor types for the synthesis of aminopyrazoles.

Direct amination at an unsubstituted C5 position is not a common strategy. While nucleophilic aromatic substitution can replace a leaving group (like a halogen) with an amine, this is more commonly applied to other positions on the ring or requires specific activation. Therefore, constructing the ring from precursors already containing the nitrogen functionality remains the most efficient and established route for the C5-amine group.

Contemporary Synthetic Routes to this compound

The synthesis of substituted 5-aminopyrazoles like this compound is a focal point of significant research due to their role as versatile intermediates in the development of more complex molecules. beilstein-journals.orgnih.gov Methodologies for its preparation are diverse, reflecting a broader trend in heterocyclic chemistry towards atom economy and procedural simplicity.

Multi-Step Linear Synthetic Strategies

Linear synthesis remains a fundamental and widely practiced approach for constructing the this compound scaffold. This strategy involves a sequential series of reactions, with the isolation of intermediates at each stage. A common and versatile pathway commences with the formation of the pyrazole core, followed by a regioselective chlorination step.

The primary reaction involves the condensation of a β-ketonitrile with isopropylhydrazine. nih.gov This reaction typically proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the 5-aminopyrazole ring. The second key step is the chlorination at the C4 position of the pyrazole ring, which is electronically activated by the amino group at C5. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are commonly employed for this transformation.

Table 1: Representative Data for a Two-Step Linear Synthesis
StepStarting MaterialsReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Cyclization2-Cyano-3-oxobutanal, IsopropylhydrazineAcetic Acid (catalyst)Ethanol (B145695)80485
2. Chlorination1-isopropyl-1H-pyrazol-5-amineN-Chlorosuccinimide (NCS)Acetonitrile (B52724)25292

Convergent Synthesis Approaches for Enhanced Efficiency

An example of such a precursor could be a chlorinated β-enaminonitrile. The reaction of this fragment with isopropylhydrazine would lead to a cyclocondensation reaction, directly forming the target chlorinated pyrazole ring in a single, efficient step. This method avoids the need to handle and purify the unchlorinated pyrazole intermediate, potentially streamlining the entire process.

One-Pot and Cascade Reactions for Direct Synthesis

Modern synthetic chemistry emphasizes sustainability and efficiency, leading to the development of one-pot and cascade reactions. These processes involve multiple bond-forming events in a single reaction vessel, avoiding the isolation of intermediates and minimizing solvent waste and purification steps. beilstein-journals.orgbiointerfaceresearch.com

A one-pot synthesis of this compound could be designed as a multi-component reaction. For instance, the reaction of ethyl acetoacetate, malononitrile, and isopropylhydrazine in the presence of a suitable catalyst could form the 1-isopropyl-1H-pyrazol-5-amine intermediate in situ. researchgate.net Subsequent introduction of a chlorinating agent like trichloroisocyanuric acid (TCCA) into the same reaction pot would yield the final product. rsc.org

Cascade reactions, where the product of one reaction triggers the next, offer an even more elegant approach. researchgate.net A potential cascade could be initiated by the Michael addition of isopropylhydrazine to an activated alkene bearing cyano and chloro substituents, followed by an automated sequence of cyclization and tautomerization to directly afford the stable aromatic pyrazole system.

Optimization of Reaction Conditions and Catalyst Systems

The successful synthesis of this compound is highly dependent on the careful optimization of reaction parameters. Factors such as solvent, temperature, and the choice of catalyst can significantly influence reaction rate, yield, and the purity of the final product.

Solvent Selection and Temperature Control

The choice of solvent is critical in both the cyclization and chlorination steps. For the formation of the pyrazole ring, polar protic solvents like ethanol or acetic acid are often used to facilitate proton transfer and promote the condensation and cyclization steps. For the chlorination step, aprotic solvents such as acetonitrile or dichloromethane (B109758) are often preferred to avoid side reactions with the chlorinating agent.

Temperature is another crucial variable. The initial cyclocondensation may require heating to reflux to ensure a reasonable reaction rate. beilstein-journals.org However, subsequent chlorination is often performed at or below room temperature to control selectivity and prevent over-chlorination or degradation of the product. Temperature-controlled divergent synthesis strategies have been shown to be effective in selectively producing desired pyrazole derivatives. mdpi.com

Table 2: Effect of Solvent and Temperature on Pyrazole Ring Formation

Catalyst Efficacy and Loading for Specific Transformations

Catalysis plays a pivotal role in enhancing the efficiency of pyrazole synthesis. The initial cyclocondensation reaction between the β-ketonitrile and isopropylhydrazine can be significantly accelerated by either an acid or a base catalyst. Acid catalysts, such as acetic acid or p-toluenesulfonic acid, activate the carbonyl group towards nucleophilic attack. nih.gov Conversely, base catalysts like triethylamine (B128534) or sodium ethoxide can deprotonate the hydrazine to increase its nucleophilicity. nih.gov

In recent years, heterogeneous catalysts, such as nano-zinc complexes and other metal-based systems, have gained attention for their efficiency, ease of separation, and reusability in the synthesis of 5-aminopyrazole derivatives. researchgate.net The choice of catalyst and its loading must be carefully optimized to maximize yield and minimize reaction time and potential side products. For instance, studies on related reductive chlorination processes to form chloro-aminopyrazoles have shown that catalysts like platinum or palladium on carbon can offer high selectivity. google.com

Table 3: Catalyst Performance in Pyrazole Cyclocondensation
EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
1None-Ethanol8055
2Acetic Acid10Ethanol8085
3p-Toluenesulfonic Acid5Toluene (B28343)11088
4Triethylamine10Ethanol8082
5Nano-[Zn-4NSP]Cl₂2Solvent-free6095

Data is illustrative and based on analogous reactions reported in the literature. researchgate.net

Regioselectivity and Chemoselectivity Control in Synthetic Pathways

The synthesis of this compound involves two primary challenges in selectivity: regioselectivity in the formation of the pyrazole core and chemoselectivity during the subsequent chlorination.

Regioselectivity in Pyrazole Ring Formation:

The most common route to 5-aminopyrazoles involves the condensation of a hydrazine with a 1,3-dielectrophilic compound, typically a β-ketonitrile or an α,β-unsaturated nitrile. benthamdirect.comnih.gov For the target molecule, this involves the reaction of isopropylhydrazine with a suitable three-carbon synthon. Isopropylhydrazine is an unsymmetrical hydrazine, meaning its two nitrogen atoms are not equivalent. This leads to the possibility of forming two different regioisomers: the desired 1-isopropyl-5-aminopyrazole and the isomeric 1-isopropyl-3-aminopyrazole.

The outcome of this reaction is governed by a combination of electronic and steric factors, which can be manipulated by adjusting reaction conditions. wordpress.com

Kinetic vs. Thermodynamic Control: The more nucleophilic nitrogen atom in an alkylhydrazine is the substituted one. Kinetically, this nitrogen would be expected to attack first, which could lead to the 3-aminopyrazole (B16455) isomer. However, the 5-aminopyrazole is often the thermodynamically more stable product and is typically formed under neutral or acidic conditions, which allow for equilibration of intermediates. wordpress.com

Influence of pH: The regioselectivity can be directed by controlling the pH of the reaction medium. Acidic conditions in solvents like toluene can favor the formation of the 5-aminopyrazole isomer. benthamdirect.com Conversely, basic conditions, using reagents like sodium ethoxide in ethanol, can accelerate the cyclization of the kinetic adduct, favoring the formation of the 3-aminopyrazole. benthamdirect.comwordpress.com

Steric Hindrance: The bulky isopropyl group on the hydrazine can sterically hinder the approach to one of the electrophilic centers, influencing the regiochemical outcome. This steric effect often favors the formation of the 1,5-disubstituted pyrazole, where the bulky alkyl group is positioned away from other substituents on the ring.

By carefully selecting the synthon and controlling the reaction conditions (e.g., using acidic catalysis), the synthesis can be directed to selectively produce the 1-isopropyl-1H-pyrazol-5-amine precursor.

Chemoselectivity in Chlorination:

Once the 1-isopropyl-1H-pyrazol-5-amine core is formed, the next step is selective chlorination at the C4 position. The pyrazole ring contains multiple sites susceptible to electrophilic attack (C3, C4, and the exocyclic amino group). The 5-amino group is a strong activating group, which electronically directs electrophilic substitution primarily to the C4 position. However, achieving high chemoselectivity requires choosing a chlorinating agent and conditions that avoid side reactions.

Potential chlorinating agents for this transformation include:

N-Chlorosuccinimide (NCS): A mild and effective reagent for the chlorination of activated aromatic and heteroaromatic rings.

Sulfuryl Chloride (SO₂Cl₂): A powerful chlorinating agent that can be effective for electron-rich heterocycles.

Trichloroisocyanuric Acid (TCCA): A solid, easy-to-handle chlorinating agent that can be used under solvent-free mechanochemical conditions. nih.gov

Phosphorus Oxychloride (POCl₃): Often used in Vilsmeier-Haack type reactions to achieve both formylation and chlorination, but can also be used for direct chlorination of heterocyclic ketones or activated rings. nih.gov

Controlling the stoichiometry of the chlorinating agent and maintaining moderate reaction temperatures are crucial to prevent over-chlorination or reaction at the amino group. The choice of solvent can also mediate the reactivity of the chlorinating agent, thereby enhancing chemoselectivity for the C4 position.

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by improving efficiency, using safer materials, and minimizing waste. benthamdirect.com

Atom Economy and Reaction Efficiency Assessments

Atom economy is a core metric in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. The primary reaction for forming the pyrazole ring is a cyclocondensation, which typically exhibits high atom economy.

For example, the reaction of isopropylhydrazine with 2-cyano-3-oxobutanal (a hypothetical β-ketonitrile precursor) would form 1-isopropyl-3-methyl-1H-pyrazol-5-amine and two molecules of water.

Reaction: C₃H₈N₂ + C₅H₅NO₂ → C₇H₁₂N₄ + 2H₂O

The atom economy is calculated as: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Reactant/ProductFormulaMolecular Weight (g/mol)
IsopropylhydrazineC₃H₈N₂76.12
2-Cyano-3-oxobutanalC₅H₅NO₂111.10
1-Isopropyl-3-methyl-1H-pyrazol-5-amineC₇H₁₂N₄152.20
Total Reactant Mass187.22
Atom Economy (%)

This calculation yields an atom economy of 81.30% , which is considered very good for a multi-step synthesis. Other metrics like Reaction Mass Efficiency (RME) and E-Factor (Environmental Factor) provide a more complete picture by accounting for solvents, reagents, and yield, guiding the optimization of the process to minimize waste. beilstein-journals.org

Utilization of Environmentally Benign Solvents and Catalysts

A key aspect of green synthesis is replacing hazardous organic solvents and stoichiometric reagents with safer alternatives.

Benign Solvents: The synthesis of aminopyrazoles has been successfully demonstrated in environmentally friendly media.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for many heterocyclic syntheses. acs.orgnih.gov The use of water, sometimes with catalysts like potassium aluminum sulfate (B86663) (alum), has been reported for the one-pot synthesis of aminopyrazoles at room temperature. acs.org

Ethanol: A bio-based and relatively safe solvent, ethanol is frequently used for pyrazole synthesis. nih.gov

Ionic Liquids: These non-volatile solvents can act as both the reaction medium and catalyst, often allowing for easy product separation and potential recycling of the solvent. nih.gov

Solvent-Free Conditions: Mechanochemical synthesis, using techniques like ball milling, eliminates the need for solvents altogether, reducing waste and simplifying work-up procedures. nih.gov

Recyclable and Green Catalysts: The shift from stoichiometric reagents to catalytic systems, especially heterogeneous and recyclable catalysts, is a cornerstone of sustainable synthesis.

Table 1: Examples of Green Catalysts in Aminopyrazole Synthesis
CatalystReaction TypeSolventAdvantagesReference
Alum (Potassium aluminum sulfate)Three-component synthesis of 5-aminopyrazolesWaterInexpensive, non-toxic, readily available acs.org
Fe₃O₄@SiO₂-based nano-catalystsThree-component synthesis of 5-aminopyrazole-4-carbonitrilesSolvent-free (mechanochemical)High efficiency, magnetically separable, recyclable for multiple cycles uc.ptbeilstein-journals.org
Bi₂O₃/ZrO₂Condensation reactionsWaterHeterogeneous, easily recoverable, reusable without loss of activity nih.gov
Ionic Liquid ([bmim]Br)CyclocondensationIonic Liquid (as solvent)Non-volatile, potential for recyclability, can promote reaction nih.gov

Process Intensification and Waste Minimization Strategies

Process intensification involves developing innovative equipment and techniques to create dramatically smaller, cleaner, and more energy-efficient processes. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. acs.orgmdpi.com By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles. acs.orgspringerprofessional.de This rapid, efficient heating minimizes the formation of byproducts and reduces energy consumption compared to conventional thermal methods. Microwave-assisted procedures have been extensively applied to the synthesis of various pyrazole derivatives, including 5-aminopyrazoles. nih.govacs.orgacs.org

Continuous Flow Chemistry: Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing for the synthesis of heterocycles. uc.ptbeilstein-journals.orgnih.gov

Enhanced Safety: Small reactor volumes and superior heat exchange allow for the safe use of highly reactive intermediates and exothermic conditions.

Improved Efficiency: Precise control over reaction parameters (temperature, pressure, residence time) leads to higher yields, better selectivity, and improved reproducibility.

Scalability: Scaling up production is achieved by running the system for a longer duration or by using parallel reactors, avoiding the challenges associated with scaling up large batch reactors.

Waste Reduction: The integration of in-line purification and analysis can streamline the process, leading to a significant reduction in waste streams. beilstein-journals.org

Chemical Reactivity and Functional Group Transformation of 4 Chloro 1 Isopropyl 1h Pyrazol 5 Amine

Reactivity Profile of the Pyrazole (B372694) Ring System

The reactivity of the pyrazole ring in 4-Chloro-1-isopropyl-1H-pyrazol-5-amine is dictated by the electronic effects of its substituents. The 5-amino group is a strong activating group, increasing the electron density of the ring through resonance. Conversely, the 4-chloro atom is an electron-withdrawing group via induction, which deactivates the ring, but can donate electron density through resonance. These opposing effects, combined with the inherent aromaticity of the pyrazole nucleus, create a unique reactivity profile.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.orgmasterorganicchemistry.com In pyrazoles, the C4 position is typically the most susceptible to electrophilic attack due to the directing effects of the ring nitrogen atoms. globalresearchonline.net For 5-aminopyrazoles, the powerful electron-donating nature of the amino group further activates the ring, strongly directing incoming electrophiles to the C4 position. nih.gov

However, in the case of this compound, the C4 position is blocked by a chlorine atom. This substitution significantly hinders typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions at this site. While the amino group activates the ring, the deactivating inductive effect of the chlorine substituent and the steric hindrance it presents make substitution at the adjacent C3 position challenging.

Despite the difficulty of direct electrophilic substitution on the C-H bonds of the pyrazole ring, the electron-rich nature of the system allows it to act as a nucleophile in certain reactions. For instance, a chemoselective C4-arylation of 5-aminopyrazoles has been achieved through an oxidative coupling with catechols, where the pyrazole attacks ortho-quinone intermediates. nih.gov This type of reaction underscores the nucleophilic character of the C4 position, even when substituted, participating in reactions that are not classical SEAr processes.

While the aromatic pyrazole ring is generally resistant to nucleophilic attack, under specific conditions, it can undergo ring-opening reactions. The presence of certain substituents can facilitate these transformations. Research has shown that 1H-pyrazol-5-amines can undergo oxidative ring-opening to form 3-diazenylacrylonitrile derivatives under mild, transition-metal-free conditions. researchgate.net This process is believed to proceed through the formation of a hydroxylamine (B1172632) intermediate, followed by elimination and ring cleavage. researchgate.net

The ambident nucleophilicity of 5-aminopyrazoles is also noteworthy. rsc.org They possess multiple nucleophilic sites: the exocyclic 5-amino group, the N1 nitrogen, and the C4 carbon. nih.govresearchgate.net The reaction pathway often depends on the electrophile and the catalyst used. For example, in reactions with donor-acceptor cyclopropanes, Lewis acid catalysis can direct the nucleophilic attack to occur either from the exocyclic amino group or from the C4 position, leading to different product classes. rsc.org While direct nucleophilic attack leading to the opening of the 4-chloro-substituted ring is not extensively documented, the potential for such reactivity exists, particularly through oxidative pathways or with highly reactive electrophiles that can engage with the multiple nucleophilic centers of the molecule.

Reactivity at the 4-Chloro Position

The chlorine atom at the C4 position of the pyrazole ring is the principal site for functionalization through various synthetic methodologies. Its reactivity is modulated by the electron-rich nature of the pyrazole ring, which is further enhanced by the electron-donating effects of the C5-amino and N1-isopropyl groups. While this increased electron density can hinder nucleophilic substitution, it makes the compound a suitable substrate for transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, pathway for the transformation of the 4-chloro group. The SNAr mechanism typically requires an aromatic ring that is rendered electron-deficient by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comchemrxiv.org In the case of this compound, the pyrazole ring itself is not strongly electron-deficient, and the presence of two electron-donating groups (the C5-amine and N1-isopropyl) further increases the electron density of the ring system. This intrinsically disfavors the initial nucleophilic attack, which is the rate-determining step of the SNAr mechanism. youtube.com

However, SNAr reactions on chloro-substituted nitrogen heterocycles, such as chloropyrimidines and chloroimidazopyrimidines, have been successfully demonstrated, often requiring elevated temperatures or the use of highly nucleophilic reagents. chemrxiv.orgnih.gov For the title compound, it is expected that the reaction would necessitate forcing conditions to overcome the high activation energy barrier.

Table 1: Plausible SNAr Reactions and Expected Conditions

Nucleophile Product Expected Conditions
R-OH / Base 4-Alkoxy-1-isopropyl-1H-pyrazol-5-amine High Temperature, Strong Base (e.g., NaH)
R2NH 4-(Dialkylamino)-1-isopropyl-1H-pyrazol-5-amine High Temperature, Polar Aprotic Solvent (e.g., DMF, PEG) nih.gov

This table is illustrative of expected reactions based on general principles of SNAr on heteroaromatic systems.

Transition metal-catalyzed cross-coupling reactions represent the most versatile and widely applicable strategy for the functionalization of the 4-chloro position. These reactions proceed via a catalytic cycle typically involving oxidative addition, transmetalation, and reductive elimination. The electron-rich nature of the pyrazole ring in this compound is advantageous for the initial oxidative addition step, where the palladium catalyst inserts into the carbon-chlorine bond.

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is highly effective for C-C bond formation on heterocyclic systems. nih.govresearchgate.net The reaction of this compound with various aryl or heteroaryl boronic acids would yield 4-aryl-1-isopropyl-1H-pyrazol-5-amine derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. Modern catalytic systems, often employing bulky electron-rich phosphine (B1218219) ligands like SPhos or XPhos, are effective for the coupling of less reactive aryl chlorides. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles

Aryl Boronic Acid Catalyst / Ligand Base Solvent Yield (%) Reference
Phenylboronic acid Pd2(dba)3 / SPhos K3PO4 Dioxane/H2O High Based on nih.gov
4-Methoxyphenylboronic acid Pd(OAc)2 / XPhos K3PO4 Dioxane/H2O High Based on nih.gov

This table provides representative conditions based on successful couplings of analogous chloro-azole systems.

Sonogashira Coupling The Sonogashira coupling is a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to 5-chloro-pyrazole derivatives to synthesize 5-alkynyl-pyrazoles, which serve as precursors for fused heterocyclic systems. researchgate.net Applying this methodology to this compound would allow for the introduction of an alkynyl moiety at the C4 position. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and an amine base which also often serves as the solvent. wikipedia.org

Heck Reaction The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a C-C bond at an sp² carbon. This reaction offers a method to introduce vinyl or substituted vinyl groups at the C4 position of the pyrazole ring. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base to neutralize the HX formed during the reaction.

Reductive dehalogenation is a straightforward transformation to replace the chloro group with a hydrogen atom, yielding 1-isopropyl-1H-pyrazol-5-amine. This can be particularly useful if the chloro group was initially used as a directing group or to block a reactive site. Standard methods for this transformation include catalytic hydrogenation. This is typically achieved using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas or by using a hydrogen transfer reagent like ammonium (B1175870) formate (B1220265) or hydrazine (B178648).

Table 3: Common Methods for Reductive Dehalogenation

Reagent System Product Typical Conditions
H2, Pd/C, Base (e.g., Et3N) 1-isopropyl-1H-pyrazol-5-amine Methanol or Ethanol (B145695), Room Temperature
Ammonium Formate, Pd/C 1-isopropyl-1H-pyrazol-5-amine Methanol, Reflux

Influence of the 1-Isopropyl Group on Reactivity and Stereochemistry

The isopropyl group is sterically more demanding than a methyl or ethyl group. Its position at N1 places it adjacent to the C5-amino group. This steric bulk can influence reaction pathways in several ways:

Hindrance at the C5-Amino Group: The isopropyl group can sterically shield the C5-amino group, hindering its ability to react with electrophiles or to coordinate with a metal center during a catalytic cycle. Studies on related N-alkylated systems have shown that bulky N-alkyl groups can prevent intramolecular cyclization reactions that involve adjacent functional groups. mdpi.com

Conformational Control: The steric demand of the isopropyl group can restrict the rotation around the N1-C5 bond, influencing the preferred conformation of the molecule. This may affect the accessibility of the C4-chloro position to the catalytic center in cross-coupling reactions, potentially impacting reaction rates.

Selectivity in Polysubstituted Systems: In more complex derivatives, the steric hindrance from the isopropyl group could be exploited to achieve regioselectivity, directing reactions to less hindered sites on the molecule.

The isopropyl group also influences the electronic properties of the pyrazole ring through an inductive effect.

Impact on SNAr: As discussed previously, this electron-donating effect deactivates the ring toward SNAr reactions by destabilizing the negatively charged Meisenheimer intermediate.

Impact on Cross-Coupling: Conversely, the increased electron density at the C4 position can facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions. This step involves the insertion of the electron-rich Pd(0) catalyst into the C-Cl bond, a process that is generally favored by higher electron density on the aromatic ring.

Basicity of N2: The inductive effect of the isopropyl group increases the electron density on the pyridine-like N2 atom of the pyrazole ring, making it more basic. orientjchem.org This enhanced basicity could influence its ability to act as a ligand and coordinate to metal catalysts, which in some cases can lead to catalyst inhibition. nih.gov

Derivatization and Structural Diversification of 4 Chloro 1 Isopropyl 1h Pyrazol 5 Amine

Synthesis of N-Substituted Derivatives of the 5-Amino Group

The primary amino group at the 5-position of the pyrazole (B372694) ring is a key site for nucleophilic reactions, making it an ideal handle for introducing a variety of functional groups. nih.gov The reactivity of this group is well-established and allows for the straightforward synthesis of amides, ureas, thioureas, sulfonamides, and imines. arkat-usa.org

The nucleophilic character of the 5-amino group facilitates its reaction with various electrophilic reagents to form stable N-substituted derivatives.

Amides: Acylation of the 5-amino group is readily achieved through reaction with acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. mdpi.com This reaction provides a direct route to N-(4-chloro-1-isopropyl-1H-pyrazol-5-yl) amides. For instance, reacting 4-Chloro-1-isopropyl-1H-pyrazol-5-amine with chloroacetyl chloride in an appropriate solvent like toluene (B28343) leads to the corresponding chloroacetamide derivative. mdpi.com

Ureas and Thioureas: The reaction of 5-aminopyrazoles with isocyanates and isothiocyanates provides a reliable method for the synthesis of pyrazolyl ureas and thioureas, respectively. arkat-usa.org These reactions generally proceed under mild conditions and result in high yields of the desired products. The addition of the amino group to the carbon-nitrogen double bond of the isocyanate or isothiocyanate is a facile process, leading to a diverse range of substituted ureas and thioureas.

Table 1: Synthesis of Amides, Ureas, and Thioureas
Derivative TypeReagentGeneral Product Structure
AmideAcyl Chloride (R-COCl)4-Cl, 1-iPr-Pyrazolyl-NH-CO-R
UreaIsocyanate (R-NCO)4-Cl, 1-iPr-Pyrazolyl-NH-CO-NH-R
ThioureaIsothiocyanate (R-NCS)4-Cl, 1-iPr-Pyrazolyl-NH-CS-NH-R

Sulfonamides: The 5-amino group can be sulfonylated using sulfonyl chlorides (R-SO₂Cl) in the presence of a base. This reaction yields pyrazole-sulfonamide derivatives, which are an important class of compounds in medicinal chemistry. researchgate.netresearchgate.net The synthesis involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. nih.gov

Imines: Condensation of the 5-amino group with aldehydes or ketones under dehydrating conditions results in the formation of imines, also known as Schiff bases. This reaction is typically catalyzed by an acid. The formation of an imine introduces a C=N double bond, which can be a site for further chemical transformations or serve to link the pyrazole core to other molecular fragments. An intermolecular imine condensation between 5-aminopyrazoles and 1,3-dicarbonyl compounds has been reported as a method for constructing new C-N bonds. acs.org

Table 2: Synthesis of Sulfonamides and Imines
Derivative TypeReagentGeneral Product Structure
SulfonamideSulfonyl Chloride (R-SO₂Cl)4-Cl, 1-iPr-Pyrazolyl-NH-SO₂-R
Imine (Schiff Base)Aldehyde (R-CHO) or Ketone (R₂CO)4-Cl, 1-iPr-Pyrazolyl-N=CH-R or 4-Cl, 1-iPr-Pyrazolyl-N=CR₂

Modification and Functionalization at the 4-Position

The chlorine atom at the 4-position of the pyrazole ring is a versatile handle for introducing further molecular complexity. It can be replaced by various carbon and heteroatom nucleophiles through transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr).

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds in modern organic synthesis. nih.gov These methods are widely applicable to halo-heterocycles, including 4-chloropyrazoles. Reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Negishi (using organozinc reagents) couplings allow for the introduction of a wide array of alkyl, alkenyl, and (hetero)aryl groups at the C4-position. mdpi.comnih.govresearchgate.net These reactions typically require a palladium catalyst, a suitable ligand, and a base to proceed efficiently.

The chlorine atom at the C4-position can be displaced by various heteroatom nucleophiles (e.g., alcohols, thiols, amines) via a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.orgmasterorganicchemistry.com The feasibility of SNAr reactions on heterocyclic rings depends on the electronic properties of the ring and the presence of activating groups. nih.gov While the pyrazole ring itself is not strongly electron-deficient, the reaction can be facilitated under appropriate conditions, such as high temperatures or the use of strong nucleophiles, to yield 4-alkoxy, 4-thio, or 4-amino substituted pyrazoles.

Table 3: Functionalization at the 4-Position
Reaction TypeReagentsResulting Functionality
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, BaseC-C bond (e.g., Aryl, Alkyl)
Stille CouplingR-Sn(Bu)₃, Pd catalystC-C bond (e.g., Aryl, Vinyl)
Nucleophilic Aromatic Substitution (SNAr)R-OH, R-SH, R₂NH (Nucleophiles)C-O, C-S, or C-N linkage

Annulation Reactions to Form Fused Heterocyclic Systems

5-Aminopyrazoles are highly valuable precursors for the synthesis of fused heterocyclic systems due to their bifunctional nature. nih.gov The 5-amino group and the adjacent C4-position can act as the two reactive sites for cyclization with a bielectrophilic partner. The presence of the chloro group at C4 makes it a good leaving group in condensation/cyclization reactions, facilitating the formation of an annulated ring.

A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines, a scaffold of significant interest in medicinal chemistry. nih.govrsc.org The reaction of a 4-halo-5-aminopyrazole with various nitriles can lead to the formation of the fused pyrimidine (B1678525) ring. nih.gov Similarly, reactions with other bielectrophiles like β-diketones or α,β-unsaturated carbonyl compounds can lead to the formation of other fused systems, such as pyrazolo[3,4-b]pyridines. nih.gov The specific fused system obtained depends on the reagent used and the reaction conditions.

Synthesis of Pyrazolo[3,4-b]pyridines

The synthesis of the pyrazolo[3,4-b]pyridine core from 5-aminopyrazole precursors is a well-established strategy in heterocyclic chemistry. These methods typically involve the reaction of the aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent, leading to the formation of the fused pyridine (B92270) ring.

One of the most common approaches is the reaction with 1,3-diketones. For instance, the reaction of 5-aminopyrazoles with trifluoromethyl-β-diketones in refluxing acetic acid is known to produce 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. beilstein-journals.org The mechanism involves an initial condensation between the amino group of the pyrazole and one of the ketone functionalities, followed by cyclization and dehydration to form the aromatic pyridine ring.

Another effective method involves the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones. mdpi.com For example, the reaction of 5-amino-1-phenylpyrazole (B52862) with various α,β-unsaturated ketones in the presence of a Lewis acid catalyst such as zirconium tetrachloride (ZrCl₄) yields the corresponding pyrazolo[3,4-b]pyridines. mdpi.com This reaction proceeds via a Michael addition of the C4-position of the pyrazole to the unsaturated ketone, followed by intramolecular cyclization and oxidation.

A further strategy utilizes enaminones, which can react with 5-aminopyrazoles under acid catalysis. This reaction involves the generation of a new enaminone intermediate, which then undergoes condensation and cyclization between the C4 of the aminopyrazole and the carbonyl group of the enaminone to yield the pyrazolo[3,4-b]pyridine framework. beilstein-journals.org

These established methods highlight potential pathways for the conversion of this compound into its corresponding pyrazolo[3,4-b]pyridine derivatives. The presence of the chloro group at the C4 position would preclude reactions that rely on the nucleophilicity of this site, placing emphasis on reaction pathways initiated by the 5-amino group.

Table 1: Representative Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazole Derivatives
5-Aminopyrazole ReactantCo-reactantKey Reagents/ConditionsProduct TypeReference
5-Aminopyrazole derivativeTrifluoromethyl-β-diketoneAcetic acid, reflux4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine beilstein-journals.org
5-Amino-1-phenylpyrazoleα,β-Unsaturated ketoneZrCl₄, DMF/EtOH, 95 °CSubstituted 1-phenyl-1H-pyrazolo[3,4-b]pyridine mdpi.com
5-Amino-1-phenylpyrazoleEnaminoneAcetic acidSubstituted 1-phenyl-1H-pyrazolo[3,4-b]pyridine beilstein-journals.org

Construction of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are structural analogs of purines and are of significant interest in medicinal chemistry. researchgate.net Their synthesis from 5-aminopyrazoles is a cornerstone of their chemical development. The key reaction involves the condensation of a 5-aminopyrazole with a three-carbon electrophilic synthon, typically a β-dicarbonyl compound or a related derivative.

A widely used method is the reaction of 5-aminopyrazoles with enaminones in a suitable solvent like pyridine or acetic acid. researchgate.net The reaction proceeds via a condensation-cyclization sequence. The exocyclic 5-amino group, being more nucleophilic than the endocyclic nitrogen, attacks one of the electrophilic centers of the co-reactant, initiating a sequence that culminates in the formation of the fused pyrimidine ring. researchgate.net

Similarly, β-halovinyl/aryl aldehydes can be employed. High yields of pyrazolo[1,5-a]pyrimidines have been obtained through reactions of 5-aminopyrazoles with these reagents, often facilitated by palladium catalysis or microwave irradiation. beilstein-journals.org These synthetic routes offer versatile and efficient means to access a wide array of substituted pyrazolo[1,5-a]pyrimidines from precursors like this compound.

Table 2: General Methods for the Synthesis of Pyrazolo[1,5-a]pyrimidines
5-Aminopyrazole ReactantCo-reactant TypeKey Reagents/ConditionsProduct TypeReference
5-Amino-1H-pyrazoleEnaminonePyridine or Acetic Acid, refluxSubstituted pyrazolo[1,5-a]pyrimidine researchgate.net
5-Aminopyrazole derivativeβ-Halovinyl/aryl aldehydePd(OAc)₂, PPh₃, DMF/DMSOSubstituted pyrazolo[1,5-a]pyrimidine beilstein-journals.org
5-Aminopyrazole derivativeSodium 3-oxoprop-1-en-1-olate derivative-Substituted pyrazolo[1,5-a]pyrimidine researchgate.net

Exploration of Other Fused Systems (e.g., pyrazolo[3,4-d]triazinones)

The pyrazolo[3,4-d] mdpi.comresearchgate.netnih.govtriazinone scaffold has attracted attention for its potential biological activities. nih.gov The synthesis of this ring system typically does not proceed directly from a simple 5-aminopyrazole. Instead, it generally requires a pyrazole precursor bearing an amino group at the C3 position and a carbon-based functional group (like a carboxamide or nitrile) at the C4 position. nih.govbeilstein-archives.org

The established synthetic route involves the diazotization of 3-amino-1H-pyrazole-4-carboxamides or 3-amino-1H-pyrazole-4-carbonitriles. nih.govbeilstein-archives.org The resulting diazonium salt undergoes subsequent intramolecular cyclization under acidic conditions to furnish the 3,6-dihydro-4H-pyrazolo[3,4-d] mdpi.comresearchgate.netnih.govtriazin-4-one core. nih.gov

Therefore, to utilize this compound for the synthesis of a pyrazolotriazinone, a multi-step transformation would be necessary. This would likely involve chemical modification to introduce the required functional groups at the appropriate positions on the pyrazole ring before the diazotization and cyclization step can be performed.

Regioselective and Stereoselective Control in Derivatization

Strategies for Achieving High Regioselectivity

Regioselectivity is a critical consideration in the synthesis of fused pyrazoles from 5-aminopyrazole precursors, especially when using unsymmetrical reagents. The inherent electronic properties of the 5-aminopyrazole nucleus, which possesses two distinct nucleophilic nitrogen atoms (the exocyclic N-amino and the endocyclic N1), often govern the reaction's outcome.

A primary strategy for controlling regioselectivity relies on the differential nucleophilicity of the nitrogen atoms. The exocyclic 5-amino group is generally more nucleophilic than the endocyclic pyrazole nitrogen. researchgate.net In reactions with electrophiles like enaminones or β-dicarbonyl compounds, the initial attack typically occurs through this exocyclic nitrogen, which dictates the final orientation of the newly formed ring. researchgate.net

However, the reaction conditions and the substitution pattern on the pyrazole ring can alter this outcome. For instance, the reaction of 1-H-5-aminopyrazoles with enaminones can lead to the formation of pyrazolo[1,5-a]pyrimidines, whereas the same reaction with 1-substituted-5-aminopyrazoles (like 1-phenyl) can favor the formation of pyrazolo[3,4-b]pyridines. beilstein-journals.org This switch is attributed to a different cyclization pathway being favored after the initial condensation.

In the case of this compound, the N1 position is blocked by an isopropyl group, which prevents its participation in cyclization. The key regiochemical question arises when using an unsymmetrical co-reactant, such as an unsymmetrical 1,3-diketone. The outcome will depend on the relative electrophilicity of the two carbonyl carbons. It has been observed that the more electrophilic carbonyl group is preferentially attacked by the C4 position of the pyrazole, while the less electrophilic carbonyl condenses with the 5-amino group. mdpi.com The electron-withdrawing nature of the C4-chloro substituent in the title compound would likely influence the nucleophilicity of the C4 carbon, further impacting the regioselectivity of such reactions.

Introduction and Control of Chirality

The derivatization of this compound does not typically involve the direct creation of chiral centers, as both the starting material and the common cyclization products are achiral. The introduction and control of chirality would require specific strategies, such as using a chiral reactant or employing an asymmetric catalyst.

While not common for the synthesis of the fused systems discussed, literature precedent exists for using aminopyrazoles in asymmetric transformations. For example, an enantioselective desymmetrization of prochiral α-fluoro-1,3-indanediones has been achieved through an imine condensation reaction with 5-aminopyrazoles, catalyzed by a chiral phosphoric acid. acs.org This process generates α-aryl-α-fluoroketones bearing a tertiary C-F stereocenter with high enantioselectivity. acs.org

This example demonstrates that it is conceptually feasible to use the amino group of a pyrazole derivative to participate in asymmetric reactions. Applying this principle to the synthesis of fused systems would likely involve a multi-component reaction with a chiral substrate or the development of a novel enantioselective catalytic cyclization, which remains a specialized area of research.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of "4-Chloro-1-isopropyl-1H-pyrazol-5-amine," offering precise information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the isopropyl group would exhibit a characteristic septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃). The pyrazole (B372694) ring proton would appear as a singlet. The protons of the amine (NH₂) group are expected to produce a broad singlet, the chemical shift and appearance of which can be influenced by solvent and temperature.

The ¹³C NMR spectrum would show distinct signals for the three carbons of the pyrazole ring and the carbons of the isopropyl substituent. The chemical shifts of the pyrazole carbons are influenced by the electron-donating amino group and the electron-withdrawing chloro group.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyrazole-H3~7.5-
Isopropyl-CH~4.5 (septet)~50
Isopropyl-CH₃~1.4 (doublet)~22
Amino-NH₂~5.0 (broad singlet)-
Pyrazole-C3-~135
Pyrazole-C4-~110
Pyrazole-C5-~145

Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the isopropyl methine proton and the methyl protons, confirming the isopropyl moiety.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the carbon signals for the isopropyl group and the C3 position of the pyrazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments provide information about longer-range couplings (typically 2-3 bonds). This would be crucial for confirming the position of the substituents on the pyrazole ring. For instance, correlations would be expected between the isopropyl methine proton and the N1 and C5 carbons of the pyrazole ring, and between the pyrazole H3 proton and the C4 and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This could be used to confirm the spatial relationship between the isopropyl group and the pyrazole ring.

While solution-state NMR provides detailed information about the molecule in a dissolved state, advanced NMR techniques can offer further insights.

Solid-State NMR (ssNMR): In the solid state, molecules may adopt a specific conformation or packing arrangement. ssNMR, particularly using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), can provide information about the structure and dynamics in the solid phase. acs.org For pyrazole derivatives, ssNMR can be used to study tautomerism and hydrogen bonding in the solid state. cdnsciencepub.comresearchgate.net

Dynamic NMR (DNMR): This technique can be employed to study dynamic processes such as restricted rotation around single bonds. For "this compound," DNMR could potentially be used to investigate the rotational barrier of the isopropyl group. researchgate.net

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For "this compound" (C₆H₁₀ClN₃), the expected exact mass would be calculated based on the most abundant isotopes of each element.

Interactive Table 2: Predicted HRMS Data

Ion Calculated Exact Mass
[M+H]⁺160.0636

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. The analysis of these fragments provides valuable structural information. For pyrazole derivatives, common fragmentation pathways include the loss of small molecules like HCN and N₂. researchgate.net The fragmentation of "this compound" would likely involve the loss of the isopropyl group, the chloro substituent, and fragmentation of the pyrazole ring.

A plausible fragmentation pathway could initiate with the loss of the isopropyl radical (•CH(CH₃)₂), followed by further fragmentation of the pyrazoline ring structure. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the isopropyl group and the pyrazole ring, C=N and C=C stretching of the pyrazole ring, and the C-Cl stretching.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyrazole ring vibrations are often strong in the Raman spectrum.

Interactive Table 3: Predicted Vibrational Spectroscopy Data

Functional Group IR Frequency (cm⁻¹) Raman Shift (cm⁻¹)
N-H Stretch (Amine)3400-3200 (two bands)Weak
C-H Stretch (Isopropyl)2970-2870Strong
C-H Stretch (Pyrazole)~3100Moderate
C=N, C=C Stretch (Pyrazole)1600-1450Strong
N-H Bend (Amine)~1620Weak
C-Cl Stretch800-600Moderate

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

A single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would reveal the exact geometry of the pyrazole ring, the conformation of the isopropyl group, and the planarity of the amine group. For instance, in the crystal structure of 5-Chloro-1-phenyl-1H-pyrazol-4-amine, the pyrazole and phenyl rings are inclined at a dihedral angle of 45.65 (6)°. nih.gov Similar conformational details would be expected for the isopropyl group in the target compound.

A low-temperature crystal structure of 4-chloro-1H-pyrazole revealed that the C-N bond lengths in the pyrazole ring are approximately 1.334-1.335 Å. nih.gov It is anticipated that the bond lengths in this compound would be in a similar range, with some influence from the electronic effects of the isopropyl and amine substituents.

Parameter Expected Value
C-N bond length (pyrazole ring)~1.33 - 1.36 Å
C-C bond length (pyrazole ring)~1.38 - 1.42 Å
C-Cl bond length~1.70 - 1.75 Å
C-N bond length (amine)~1.36 - 1.40 Å

This is an interactive data table based on expected values from similar pyrazole structures.

The crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces such as hydrogen bonds, van der Waals interactions, and in some cases, halogen bonds. The analysis of the crystal packing of this compound would identify the key intermolecular interactions that stabilize the crystal structure. As mentioned, hydrogen bonding between the amine group and the pyrazole nitrogen atoms is highly probable. The chlorine atom could also participate in weaker C-H···Cl or Cl···Cl interactions. The study of 4-chloro-1H-pyrazole showed intermolecular N—H⋯N hydrogen bonding resulting in a trimeric molecular assembly. nih.gov

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, which is of particular importance in the pharmaceutical industry. Co-crystallization involves crystallizing a compound with another molecule (a co-former) to form a new crystalline solid with altered properties.

While there are no specific studies on the polymorphism or co-crystallization of this compound, the potential for such phenomena exists. The presence of functional groups capable of hydrogen bonding makes it a candidate for forming co-crystals with suitable co-formers. Polymorphism could arise from different arrangements of the molecules in the crystal lattice, potentially driven by different hydrogen bonding motifs or packing efficiencies. Further experimental screening would be necessary to investigate the existence of polymorphs or co-crystals of this compound.

Computational and Theoretical Studies of 4 Chloro 1 Isopropyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in predicting the electronic properties and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of the electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing functionals such as B3LYP with a basis set like 6-311++G(d,p), the electronic energy of the molecule can be calculated, providing insights into its stability. nih.govnih.gov For 4-Chloro-1-isopropyl-1H-pyrazol-5-amine, DFT calculations would reveal the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. These geometric parameters are crucial for understanding its structural characteristics and how it might interact with other molecules.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Note: The following data is representative and based on typical values for similar pyrazole (B372694) derivatives, as specific experimental or calculated data for this exact compound is not readily available in the cited literature.)

ParameterBond/AnglePredicted Value
Bond Length (Å) N1-N21.37
C4-Cl1.73
C5-N(amine)1.38
N1-C(isopropyl)1.48
Bond Angle (°) N2-N1-C5110
C3-C4-C5105
N1-C(isopropyl)-CH3109.5
Dihedral Angle (°) C5-N1-C(isopropyl)-H60

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. For this compound, FMO analysis can identify which parts of the molecule are most likely to be involved in chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties of this compound (Note: The following data is representative and based on typical values for similar pyrazole derivatives.)

PropertyValue (eV)
HOMO Energy -5.8
LUMO Energy -0.9
HOMO-LUMO Gap (ΔE) 4.9

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In an MEP map, red areas typically indicate regions of high electron density and negative electrostatic potential, which are prone to electrophilic attack. Conversely, blue areas represent regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group, and positive potential near the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about intramolecular and intermolecular charge transfer, hyperconjugation, and the strength of chemical bonds. researchgate.net For this compound, NBO analysis could quantify the delocalization of electron density and the nature of the interactions between the pyrazole ring and its substituents, offering a deeper understanding of its electronic stability.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility and dynamic behavior of a molecule. nih.gov

Investigation of Conformational Landscape and Flexibility

For a molecule like this compound, which has a flexible isopropyl group, MD simulations can explore its conformational landscape. bohrium.comacs.org By simulating the molecule's movements over a period of time (e.g., 100 nanoseconds), it is possible to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape can influence its biological activity and interactions with other molecules. The simulation would track the rotation around the single bond connecting the isopropyl group to the pyrazole ring, revealing the preferred spatial arrangements of this substituent.

Solvent Effects on Molecular Conformation and Stability

The conformation and stability of this compound in various solvent environments are critical parameters influencing its chemical behavior. Computational methods, particularly those employing continuum solvation models like the Polarization Continuum Model (PCM) or the Solvation Model based on Density (SMD), are instrumental in predicting these effects. These models simulate the bulk solvent's influence on the solute's electronic structure and geometry.

For pyrazole derivatives, studies have shown that solvent polarity can significantly impact the relative stability of different tautomers and conformers. Hydrogen bonding interactions between the amine group of this compound and protic solvents, or dipole-dipole interactions with aprotic polar solvents, would be expected to alter the rotational barriers of the isopropyl group and the exocyclic amine. Quantum mechanical calculations, such as Density Functional Theory (DFT), would be employed to optimize the geometry of the molecule in the gas phase and in different solvents to quantify these energetic changes.

Table 1: Hypothetical Solvation Energies for this compound in Various Solvents

SolventDielectric Constant (ε)Calculated Solvation Free Energy (kcal/mol)
Water78.39Data not available
Methanol32.6Data not available
Acetonitrile (B52724)37.5Data not available
Dichloromethane (B109758)8.93Data not available
Toluene (B28343)2.38Data not available

Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from computational studies. Specific values for this compound are not currently published.

Mechanistic Studies of Chemical Reactions Involving the Compound

Understanding the reaction mechanisms of this compound is fundamental for its application in chemical synthesis. Computational chemistry provides powerful tools to elucidate reaction pathways, identify transient intermediates, and calculate reaction energetics.

Transition State Characterization and Reaction Pathway Elucidation

For any proposed reaction involving this compound, computational methods can be used to locate and characterize the transition state (TS) structure. A transition state is a first-order saddle point on the potential energy surface, and its identification is crucial for confirming the feasibility of a reaction pathway. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are commonly used to find TS structures. Once located, frequency calculations are performed to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to connect the transition state to the corresponding reactants and products, thus mapping out the entire reaction pathway.

Activation Energy and Reaction Kinetics Calculations

The activation energy (Ea) of a reaction is the energy barrier that must be overcome for the reaction to occur. Computationally, this is determined by calculating the energy difference between the transition state and the reactants.

Ea = E(Transition State) - E(Reactants)

This value is a key determinant of the reaction rate. By applying Transition State Theory (TST), the rate constant (k) of the reaction can be estimated. These calculations provide valuable insights into the reaction kinetics, allowing for the prediction of reaction outcomes under different conditions without the need for extensive experimental work. For instance, in electrophilic aromatic substitution reactions, a common reaction for pyrazoles, the regioselectivity can be predicted by comparing the activation energies for substitution at different positions on the pyrazole ring.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Methodologies

QSRR and QSPR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity or physicochemical properties.

Derivation and Application of Molecular Descriptors for Structural Characterization

The first step in any QSRR/QSPR study is the calculation of a set of molecular descriptors that numerically represent the chemical information of the molecule. For this compound, these descriptors would fall into several categories:

Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Geometrical descriptors: Molecular surface area, volume, and other 3D properties.

Quantum-chemical descriptors: Dipole moment, HOMO/LUMO energies, atomic charges, and electrostatic potential.

These descriptors would be calculated using specialized software following a geometry optimization of the molecule, typically at a DFT level of theory.

Predictive Modeling for Chemical Reactivity or Non-Prohibited Physicochemical Properties

Once a set of molecular descriptors is generated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with a specific activity or property.

Property = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

For this compound, a QSPR model could be developed to predict properties such as its solubility, boiling point, or chromatographic retention time. A QSRR model could be used to predict its reactivity in a particular class of reactions by correlating its structural features with experimentally determined reaction rates or yields from a series of related pyrazole derivatives. The predictive power of these models is assessed through rigorous internal and external validation techniques.

Applications and Emerging Roles in Materials Science and Agrochemical Research

Role as a Key Synthetic Building Block for Complex Architectures

The structural features of 4-Chloro-1-isopropyl-1H-pyrazol-5-amine, namely the reactive primary amine at the 5-position and the chloro substituent at the 4-position, make it an exceptionally valuable intermediate in organic synthesis. These functional groups provide orthogonal handles for sequential chemical transformations, allowing for the construction of elaborate molecular frameworks.

Precursor for Advanced Organic Materials Synthesis

The development of advanced organic materials often relies on the precise assembly of molecular components to achieve desired electronic, optical, or thermal properties. Pyrazole (B372694) derivatives are known to be incorporated into materials such as organic light-emitting diodes (OLEDs). nih.gov The amine group in this compound can be readily diazotized and converted into a variety of other functional groups, or it can participate in condensation reactions to form larger conjugated systems. For instance, the reaction of aminopyrazoles with β-diketones is a common strategy to build fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. nih.gov This reactivity allows for the integration of the pyrazole core into polymers or macrocycles, potentially leading to materials with novel photophysical properties or enhanced thermal stability.

Scaffold for Novel Heterocyclic Ring Systems and Ligands

The aminopyrazole moiety is a well-established scaffold for the synthesis of a diverse range of heterocyclic compounds. nih.gov The amine group can act as a nucleophile in reactions with various electrophiles, leading to the formation of new rings fused to the pyrazole core. For example, multicomponent reactions involving aminopyrazoles, aldehydes, and other reagents can yield complex polycyclic structures in a single step. mdpi.com The presence of the chloro group on the 4-position of this compound offers an additional site for modification, typically through nucleophilic aromatic substitution or cross-coupling reactions. This dual reactivity is highly advantageous for creating libraries of novel heterocyclic compounds for screening in drug discovery and materials science. Furthermore, the nitrogen atoms of the pyrazole ring are excellent coordination sites for metal ions, making this scaffold a prime candidate for the design of novel ligands for catalysis and coordination chemistry. nih.gov

Potential in Agrochemical Development (Focus on Chemical Design and Synthesis)

The pyrazole ring is a prominent feature in a multitude of commercially successful agrochemicals, including fungicides, herbicides, and insecticides. mdpi.comresearchgate.netnih.gov The versatility of the pyrazole scaffold allows for fine-tuning of biological activity through the introduction of various substituents. researchgate.net

Design Principles for Pyrazole-Based Agrochemical Candidates

The design of effective pyrazole-based agrochemicals is guided by several key principles. Structure-activity relationship (SAR) studies are crucial in identifying the optimal substitution patterns on the pyrazole ring to maximize efficacy against target pests while minimizing off-target effects. nih.gov For instance, the nature of the substituent at the N1 position can significantly influence the compound's spectrum of activity and physicochemical properties, such as solubility and stability. The isopropyl group in this compound is a common lipophilic moiety found in many bioactive molecules that can enhance membrane permeability. The chloro and amine groups at positions 4 and 5, respectively, provide opportunities for further chemical modification to optimize the molecule's interaction with its biological target. The introduction of specific pharmacophores, such as trifluoromethyl or substituted phenyl groups, onto the pyrazole core is a common strategy to enhance biological activity. nih.gov

Table 1: Examples of Commercial Agrochemicals Containing a Pyrazole Moiety

AgrochemicalTypeTarget
PyraclostrobinFungicideRespiration inhibitor
FipronilInsecticideGABA-gated chloride channel blocker
PyroxasulfoneHerbicideVery long-chain fatty acid synthesis inhibitor

This table provides examples of the diverse applications of the pyrazole scaffold in agrochemicals.

Synthetic Strategies for Agrochemical Analogues

The synthesis of analogues of this compound for agrochemical screening involves a variety of synthetic transformations. The primary amine at the C5 position is a key functional group for derivatization. It can be acylated to form amides, which are a common feature in many pesticides, or it can be used to construct other heterocyclic rings. researchgate.net The chloro group at the C4 position can be substituted with other functional groups through nucleophilic aromatic substitution or can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or alkyl substituents.

Conventional methods for pyrazole synthesis often involve the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. mdpi.comconsensus.app More advanced, multicomponent reactions offer an efficient way to generate diverse pyrazole derivatives in a single step. mdpi.com These strategies can be applied to create a library of analogues based on the this compound scaffold for biological evaluation.

Table 2: Common Synthetic Reactions for Modifying the Pyrazole Scaffold

Reaction TypeReagentsPurpose
N-alkylation/arylationAlkyl/aryl halidesModify the N1 substituent
Acylation of amineAcyl chlorides, anhydridesIntroduce amide functionalities
Nucleophilic Aromatic SubstitutionNucleophiles (e.g., alkoxides, amines)Replace the chloro group
Suzuki CouplingBoronic acids, Pd catalystIntroduce aryl/vinyl groups
Buchwald-Hartwig AminationAmines, Pd catalystIntroduce amino groups

This table summarizes key synthetic methods used to create diverse pyrazole-based compounds for agrochemical research.

Utilization in Catalysis and Ligand Design

The nitrogen atoms of the pyrazole ring possess lone pairs of electrons that can readily coordinate with transition metals, making pyrazole derivatives highly effective ligands in catalysis. researchgate.netresearchgate.net The specific substitution pattern on the pyrazole ring can influence the electronic and steric properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity. researchgate.net

This compound can serve as a precursor for the synthesis of various types of ligands. The amine group can be functionalized to introduce additional coordinating atoms, leading to the formation of bidentate or tridentate ligands. For example, reaction of the amine with pyridine-2-carboxaldehyde would yield a Schiff base ligand capable of forming stable complexes with a range of metals. Pincer-type ligands incorporating protic pyrazole units have shown significant promise in catalysis due to their ability to participate in metal-ligand cooperation. nih.gov The pyrazole N-H can act as a proton donor, which can be crucial in certain catalytic cycles. While the N1 position of the subject compound is substituted with an isopropyl group, the general principles of pyrazole-based ligand design are applicable. The presence of the chloro and amino groups allows for the synthesis of a wide variety of pyrazole-based ligands with tailored properties for specific catalytic applications. nih.gov

Design and Synthesis of Pyrazole-Amine Based Ligands for Metal Catalysis

The pyrazole-amine scaffold is a well-established motif in coordination chemistry, capable of forming stable complexes with a variety of transition metals. uab.cat The nitrogen atoms of the pyrazole ring and the exocyclic amine group in this compound can act as effective donor sites, enabling its use as a bidentate or monodentate ligand. The design of ligands based on this structure allows for fine-tuning of the steric and electronic properties of the resulting metal complex, which is crucial for catalytic activity.

The versatility of the pyrazole/pyrazolate system has been demonstrated in the synthesis of novel palladium(II) and palladium(III) compounds, where they serve as bridging ligands to create stable dinuclear and tetranuclear structures. acs.org Research into pyrazole ligands functionalized with amine chains has shown their ability to coordinate with metals like Palladium(II) and Platinum(II), forming stable six-membered rings that are important for catalytic applications. uab.cat The development of pyrazole-based ligands has also been instrumental in improving the efficiency of manganese-catalyzed transfer hydrogenation reactions, highlighting the move towards using abundant 3D metals in catalysis. rsc.org Protic pyrazoles (N-unsubstituted) have been particularly noted for their proton-responsive nature, making them versatile in homogeneous catalysis. nih.gov

Table 1: Examples of Pyrazole-Amine Ligands in Metal Catalysis

Ligand TypeMetal CenterCatalytic ApplicationKey Findings
(Alkylamino)pyrazole derivativesPd(II), Pt(II)General CatalysisForms stable mononuclear complexes with a six-membered ring coordination, crucial for further catalytic applications. uab.cat
Pyrazole-based N2 ligandMnTransfer HydrogenationEstablishes an efficient and unprecedented Mn–N2 catalytic system with broad functional group tolerance. rsc.org
Protic Pincer-Type PyrazolesIr(III)Hydroamination of AlkenesThe metal-ligand bifunctional nature allows for the simultaneous activation of amine and olefin functional groups. nih.gov
Orthometalated Pyrazolato LigandsPd(II), Pd(III)Synthesis of Paddlewheel ComplexesDemonstrates the versatility of pyrazolate as a bridging ligand in synthesizing stable dinuclear palladium compounds. acs.org

Exploration of Organocatalytic Applications

The amine functionality of this compound presents significant potential for its use in organocatalysis. The nitrogen atom can participate in hydrogen bonding and can be protonated to act as a Brønsted acid or deprotonated to function as a Brønsted base, making it suitable for a range of asymmetric transformations.

Recent studies have highlighted the use of pyrazole derivatives in various organocatalytic reactions. For instance, L-proline, a basic organocatalyst, has been used to facilitate a one-pot, four-component reaction to synthesize complex heterocyclic hybrids containing pyrazole, pyridinone, and 1,2,3-triazole moieties. mdpi.com In another study, the reactivity of an α-amido sulfone was investigated under organocatalytic conditions to synthesize a new heterocyclic hybrid isoindolinone-pyrazole with high enantiomeric excess using Takemoto's bifunctional organocatalyst. nih.gov Furthermore, density functional theory (DFT) calculations have shown that interactions between the NH group of 5-aminopyrazole and a substrate can play a crucial role in controlling the enantioselectivity of a transformation, as seen in the desymmetrization of 1,3-indanediones. acs.org The oxidative ring-opening of 1H-pyrazol-5-amines can also lead to the formation of azoalkenes, which are valuable intermediates in constructing more complex scaffolds through domino cyclization reactions. researchgate.net

Table 2: Applications of Pyrazole Derivatives in Organocatalysis

Pyrazole DerivativeCatalyst TypeReactionRole of Pyrazole Moiety
3-methyl-1-phenyl-1H-pyrazol-5-amineL-proline (Organocatalyst)One-pot four-component synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one hybridsKey nucleophilic reactant in the multicomponent assembly. mdpi.com
Generic PyrazoleTakemoto's bifunctional organocatalystAsymmetric Mannich ReactionFormation of a hybrid isoindolinone-pyrazole structure. nih.gov
5-AminopyrazolesChiral Phosphoric Acid (CPA)Desymmetrization of 1,3-indanedionesF−H interactions between the substrate and the NH group of the aminopyrazole control enantioselectivity. acs.org
1H-Pyrazol-5-aminesHypervalent iodine reagent (oxidant)Oxidative Ring-OpeningThe pyrazole ring is opened to generate azoalkene intermediates for further cyclization. researchgate.net

Integration into Advanced Functional Materials

The incorporation of this compound into larger molecular systems can lead to the development of advanced functional materials with tailored properties for applications in electronics and materials science.

Incorporation into Polymer Chemistry and Macromolecular Architectures

The pyrazole moiety is a valuable component for creating complex macromolecular architectures due to its ability to form strong, directional hydrogen bonds and its thermal stability. These characteristics are essential for the development of supramolecular polymers, where non-covalent interactions dictate the assembly of monomeric units into long-range ordered structures.

A notable example is the use of rationally designed pyrazole-based motifs coupled with BODIPY dyes to create supramolecular monomers. rsc.org In this system, intramolecular hydrogen bonding between the pyrazole nitrogen and an adjacent amide group influences the self-assembly process, leading to distinct J-aggregate and H-aggregate formations. This demonstrates that the pyrazole unit can direct complex self-assembly pathways, which is a key principle in designing advanced polymeric materials. The specific substituents on the this compound scaffold would further influence solubility, processability, and the electronic properties of any resulting polymer.

Applications in Optoelectronic or Supramolecular Materials (e.g., Non-Linear Optical Properties)

Appropriately substituted pyrazole derivatives have been extensively studied for their photophysical properties, which include high fluorescence quantum yields, solvatochromism, and significant non-linear optical (NLO) responses. rsc.org These properties make them attractive candidates for a range of optoelectronic applications, including organic light-emitting diodes (OLEDs), photovoltaic devices, and chemosensors. rsc.orgresearchgate.netmdpi.com

The NLO properties of pyrazole derivatives are highly dependent on their molecular structure, particularly the nature and position of electron-donating and electron-accepting groups. researchgate.net The structure of this compound, with its electron-donating amine and electron-withdrawing chloro groups, provides a classic push-pull system that is often associated with high NLO activity. Quantum-chemical calculations have been used to predict the NLO potential of pyrazole compounds, such as 1H-pyrazole-1-carboxamidine derivatives.

In the solid state, 1H-unsubstituted pyrazoles form predictable supramolecular structures, such as dimers, trimers, and catemers (chains), governed by N-H···N hydrogen bonds. nih.gov This predictable self-assembly is crucial for crystal engineering and designing materials with specific bulk properties, including NLO behavior. The dihydro-derivative of pyrazole, pyrazoline, has also been extensively used in materials science as electroluminescent compounds and NLO materials. rsc.org

Table 3: Optoelectronic and Supramolecular Properties of Pyrazole Derivatives

Pyrazole Derivative TypeProperty/ApplicationKey Findings
Pyrazolyl-substituted polyconjugated moleculesOptoelectronics (OLEDs)Attaching cyano groups enhances photoluminescence quantum yield in the solid state by preventing tight molecular packing. researchgate.net
6-CF3-1H-pyrazolo[3,4-b]quinolinesPhotovoltaics, ElectroluminescencePhenyl group substitution modulates emission properties and HOMO energy levels, enabling use as emitters in OLEDs with bluish-green emission. mdpi.com
Pyrazoline DerivativesNon-Linear Optics (NLO)High dependence of optical nonlinearity on functionalization, making them promising for photonics applications. researchgate.net
1H-unsubstituted pyrazolesSupramolecular ChemistryForm predictable hydrogen-bonded motifs (dimers, trimers, catemers) in the solid state, crucial for crystal engineering. nih.gov
3-(1,1-dicyanoethenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (DCNP)Photoluminescence, NLOExhibits versatile optical features due to its molecular design and polar alignment in the crystal lattice. researchgate.net

Future Directions and Interdisciplinary Research Opportunities for 4 Chloro 1 Isopropyl 1h Pyrazol 5 Amine

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch synthesis to continuous flow chemistry represents a pivotal advancement for the production of pyrazole (B372694) derivatives. researchgate.net Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields, higher purity, and enhanced safety profiles. researchgate.net For the synthesis of compounds like 4-Chloro-1-isopropyl-1H-pyrazol-5-amine, this technology enables rapid optimization and scalability, reducing energy consumption and waste generation. mdpi.com

Automated synthesis platforms, which often incorporate flow reactors, further accelerate the discovery process. acs.org These platforms allow for high-throughput experimentation (HTE), enabling the rapid generation of libraries of pyrazole analogues for screening purposes. acs.org By combining automated synthesis with integrated physicochemical and ADME (absorption, distribution, metabolism, and excretion) profiling workflows, researchers can significantly shorten the timeline for identifying promising new molecules. acs.org A key area of future research will be the development of fully automated, multi-step flow strategies that can perform complex synthetic sequences without manual intervention, transforming the synthesis of custom pyrazole-based compounds. acs.org

Table 1: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis

Feature Traditional Batch Synthesis Continuous Flow Chemistry
Heat Transfer Often inefficient, leading to hotspots and side reactions. Highly efficient due to high surface-area-to-volume ratio. researchgate.net
Mass Transfer Can be limited by stirring speed and vessel geometry. Enhanced due to small channel dimensions and efficient mixing. researchgate.net
Safety Handling of hazardous intermediates and exothermic reactions can be risky at scale. Improved safety due to small reaction volumes and better temperature control. researchgate.net
Scalability Often requires significant re-optimization ("scaling up"). More straightforward scalability by running the system for longer periods ("scaling out"). researchgate.net
Reaction Time Can be lengthy, including heating and cooling cycles. Significantly reduced reaction times are often achievable. mdpi.com

| Automation | More complex to fully automate. | Readily integrated with automated pumps, valves, and analytical tools. acs.org |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Compound Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design of novel pyrazole-based molecules. organic-chemistry.org AI algorithms can analyze vast datasets of chemical reactions and molecular structures to predict the outcomes of unknown reactions, suggest optimal synthetic routes, and design new compounds with desired properties. researchgate.netorganic-chemistry.org

For instance, deep learning models can be trained on existing libraries of pyrazole derivatives to identify crucial structural features for specific chemical characteristics. rsc.org This integrated approach, merging combinatorial chemistry with molecular docking and deep learning, can generate vast virtual libraries and screen them efficiently to identify top candidates for synthesis. rsc.org Quantitative Structure-Activity Relationship (QSAR) studies, powered by ML algorithms like artificial neural networks (ANN), can accelerate the optimization of novel therapeutics by predicting the properties of yet-unsynthesized pyrazole analogues. researchgate.netnih.gov The future in this domain involves creating more accurate predictive models that can handle the complexity of multi-step syntheses and design molecules with a precise balance of desired chemical and physical properties. organic-chemistry.org

Exploration of Novel Bio-Inspired Synthetic Pathways

Moving beyond traditional synthetic chemistry, the exploration of bio-inspired and biocatalytic methods offers a greener and more selective approach to pyrazole synthesis. acs.org Enzymes, operating under mild conditions in aqueous environments, can catalyze complex chemical transformations with high stereo- and regioselectivity.

A notable example is the use of immobilized lipase (B570770) enzymes to catalyze the one-pot, three-component synthesis of 1,3,5-trisubstituted pyrazoles. acs.org This method serves as a prime example of a green, enzyme-catalyzed system for creating the pyrazole core. acs.org Future research will likely focus on discovering and engineering novel enzymes specifically for the synthesis of complex heterocyclic systems like pyrazoles. This could involve mining genomes for new biocatalysts or using directed evolution to tailor existing enzymes for non-natural reactions, providing sustainable and efficient synthetic routes to novel derivatives of this compound. acs.org

Development of Advanced Analytical Techniques for In Situ Reaction Monitoring

Understanding and optimizing chemical reactions requires precise monitoring of their progress in real-time. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical parameters. wikipedia.orgstepscience.com For pyrazole synthesis, advanced analytical techniques that can be applied in situ (in the reaction vessel) are crucial for gaining deep mechanistic insights and ensuring process control.

Techniques such as in situ Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow chemists to track the concentration of reactants, intermediates, and products as the reaction happens. researchgate.netwikipedia.org For example, in situ NMR monitoring has been used to compare different synthetic pathways for aminopyrazoles by observing the formation of key ketonitrile intermediates in real-time. researchgate.netresearchgate.net Similarly, UV-Visible spectroscopy has been employed to monitor reactions involving pyrazole-based complexes. mdpi.com Integrating these PAT tools with automated flow chemistry platforms creates a powerful system for rapid process optimization and quality control, enabling the development of robust and reproducible syntheses for pyrazole derivatives. rsc.orgyoutube.com

Table 2: Advanced Analytical Techniques for In Situ Monitoring

Technique Information Provided Application in Pyrazole Synthesis
NMR Spectroscopy Detailed structural information, quantification of species. Monitoring reactant consumption, intermediate formation, and product yield in real-time. nih.govresearchgate.netresearchgate.net
FTIR Spectroscopy Functional group analysis, concentration of key species. Tracking the disappearance of starting materials and appearance of products. wikipedia.orgyoutube.com
UV-Vis Spectroscopy Concentration of chromophoric species. Monitoring reactions involving colored reactants, intermediates, or products. wikipedia.orgmdpi.com
Raman Spectroscopy Vibrational modes, complementary to FTIR, good for aqueous systems. Real-time analysis of reaction kinetics and mechanisms in various solvent systems. rsc.org

| Mass Spectrometry | Molecular weight of reaction components, identification of intermediates. | On-line analysis when coupled with flow systems to provide real-time mass information. rsc.org |

Design of Next-Generation Pyrazole-Based Scaffolds with Enhanced Chemical Versatility

The pyrazole ring is considered a "privileged scaffold" in chemistry due to its structural versatility and its presence in a wide range of functional molecules. wikipedia.orgwikipedia.org The core structure of this compound serves as an excellent starting point for the design of next-generation scaffolds with enhanced chemical versatility.

Future research will focus on developing novel synthetic methodologies to create structurally diverse pyrazole derivatives. mdpi.com This includes the synthesis of fused heterocyclic systems, where the pyrazole ring is combined with other rings to create more complex, three-dimensional structures. rsc.org Multicomponent reactions (MCRs), which allow for the formation of complex molecules from three or more starting materials in a single step, are a particularly efficient strategy for generating libraries of diverse pyrazole-based compounds. mdpi.comrsc.orgrsc.org By exploring new substitution patterns and creating novel fused pyrazole cores, chemists can fine-tune the electronic and steric properties of the resulting molecules, unlocking new chemical space and potential applications. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.